![molecular formula C18H23N3O4S B12462825 2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B12462825.png)
2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a pyridine ring, and an ethoxyphenyl group, making it a versatile molecule for chemical reactions and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-ethoxyaniline with methanesulfonyl chloride to form 4-ethoxyphenylmethanesulfonamide. This intermediate is then reacted with pyridine-4-carboxaldehyde under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropicamide: A muscarinic receptor antagonist used in ophthalmology.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: An experimental compound with potential pharmacological applications.
N-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide: Another compound with a similar structure, used in drug research.
Uniqueness
2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its specific structure enables unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H23N3O4S |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C18H23N3O4S/c1-4-25-17-7-5-16(6-8-17)21(26(3,23)24)14(2)18(22)20-13-15-9-11-19-12-10-15/h5-12,14H,4,13H2,1-3H3,(H,20,22) |
Clé InChI |
HJWHBHVEEKHTHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


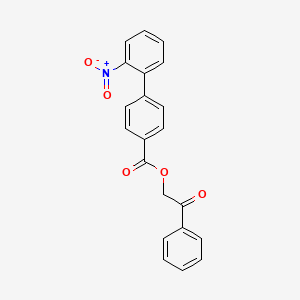
![4,5,6,7-Tetrachloro-2-[2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462765.png)

![1-(4-phenylpiperazin-1-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12462772.png)
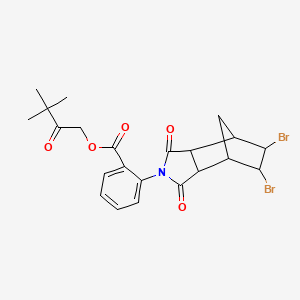
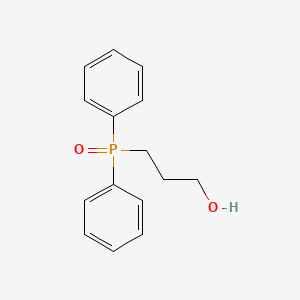
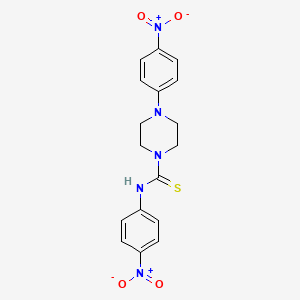
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12462797.png)
![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
![1-(4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone](/img/structure/B12462809.png)
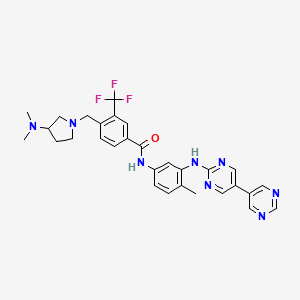
![N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine](/img/structure/B12462827.png)

